molecular formula C₇H₆D₄N₂O₃ B1147079 N-Nitroso Guvacoline-d4 (major) CAS No. 1330277-21-8

N-Nitroso Guvacoline-d4 (major)

Cat. No. B1147079
CAS RN: 1330277-21-8
M. Wt: 174.19
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-Nitroso compounds, including N-Nitroso Guvacoline-d4, typically involves the nitrosation of amines. This process can be facilitated by various nitrosating agents such as nitrous acid or alkyl nitrites in acidic conditions. The specifics of synthesizing N-Nitroso Guvacoline-d4 would likely involve the controlled introduction of the N-Nitroso group into the Guvacoline structure, ensuring the presence of isotopically labeled deuterium atoms (d4) at designated positions for studying its behavior or interaction in biological systems.

Molecular Structure Analysis

The molecular structure of N-Nitroso Guvacoline-d4 would be characterized by the presence of a N-Nitroso group (N=O) attached to the Guvacoline framework. The isotopic labeling (d4) implies the substitution of hydrogen atoms with deuterium, affecting the compound's physical and possibly chemical properties due to the isotope effect. The molecular geometry, electronic distribution, and interatomic distances within the molecule would play critical roles in its reactivity and interaction with other molecules.

Chemical Reactions and Properties

N-Nitroso compounds participate in various chemical reactions, including cycloadditions, rearrangements, and oxidative stress in biological systems. The reactivity of N-Nitroso Guvacoline-d4 would be influenced by the N-Nitroso group, which can act as an electrophile in reactions with nucleophiles. This functional group is also known for its role in nitrosation reactions, contributing to the formation of carcinogenic N-nitrosoamines under certain conditions.

Physical Properties Analysis

The physical properties of N-Nitroso Guvacoline-d4, such as solubility, boiling point, and melting point, would be determined by its molecular structure. The presence of the N-Nitroso group and deuterium atoms could influence its physical characteristics compared to non-nitrosated or non-deuterated analogs. These properties are crucial for understanding the compound's behavior in various environments, including biological systems and experimental conditions.

Chemical Properties Analysis

Chemically, N-Nitroso Guvacoline-d4 is expected to exhibit properties typical of N-Nitroso compounds, such as the potential to release nitric oxide (NO) under physiological conditions. This release can modulate various biological processes, including vasodilation and neurotransmission. The compound's chemical stability, reactivity towards other functional groups, and participation in redox reactions would also define its utility and potential biological impact.

Scientific Research Applications

Cytotoxic and Genotoxic Effects

  • N-Nitroso compounds, including N-Nitroso Guvacoline, have been studied for their cytotoxic and genotoxic effects on human buccal epithelial cells, which are of importance in understanding the induction of tumors in certain conditions like betel quid chewing (Sundqvist et al., 1989).

Pharmacokinetics in Betel Consumers

  • Research on the pharmacokinetics of betel nut and betel quid biomarkers in saliva, urine, and hair of betel consumers, which includes the study of N-nitroso compounds derived from betel nut alkaloids, provides insights into the exposure and metabolic pathways of these compounds (Franke et al., 2016).

Mutagenic Spectrum of Chemicals

  • The mutagenic spectrum of chemicals like 4-Nitroquinoline 1-oxide, which shares similarities with N-nitroso compounds in terms of DNA interaction, has been characterized in various model organisms. This type of research helps in understanding the mutagenic potential of related nitroso compounds (Downes et al., 2014).

Blocking Carcinogenic N-Nitroso Compounds

  • The ascorbate-nitrite reaction has been studied as a possible means of blocking the formation of carcinogenic N-nitroso compounds. This research is relevant for understanding how certain dietary or pharmacological interventions might reduce the risk of cancers associated with these compounds (Mirvish et al., 1972).

Nitric Oxide-induced DNA Deamination

  • Studies on the effects of nitric oxide-induced deamination of DNA bases, which is related to the action of nitroso compounds on DNA, contribute to our understanding of the potential mutagenic and carcinogenic effects of these compounds (Caulfield et al., 1998).

Kinetics of S-Nitrosation

  • Research on the kinetics of S-nitrosation of thiols in nitric oxide solutions, which is relevant to the formation and stability of N-nitroso compounds, provides insights into their potential roles in biological systems and their reactivity (Keshive et al., 1996).

Cellular Targets and Mechanisms of Nitros(yl)ation

  • Studies on cellular targets and mechanisms of nitros(yl)ation, including nitrosation processes, help in understanding the broader biochemical and physiological roles of N-nitroso compounds and their derivatives (Bryan et al., 2004).

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Nitroso Guvacoline-d4 (major) can be achieved through the reaction of Guvacoline-d4 with nitrous acid.", "Starting Materials": ["Guvacoline-d4", "Nitrous acid", "Acetic acid", "Sodium nitrite", "Sodium acetate", "Water"], "Reaction": ["1. Dissolve Guvacoline-d4 in acetic acid to form a solution.", "2. Add sodium nitrite to the solution and stir until dissolved.", "3. Slowly add the solution to a mixture of acetic acid and water while maintaining a temperature of 0-5°C.", "4. Stir the mixture for 30 minutes.", "5. Add sodium acetate to the mixture and stir for an additional 30 minutes.", "6. Extract the resulting mixture with ethyl acetate.", "7. Dry the organic layer over anhydrous sodium sulfate.", "8. Evaporate the solvent under reduced pressure to obtain N-Nitroso Guvacoline-d4 (major) as a yellow oil."] }

CAS RN

1330277-21-8

Molecular Formula

C₇H₆D₄N₂O₃

Molecular Weight

174.19

synonyms

1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester;  Nitrosoguvacoline-d4; 

Origin of Product

United States

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